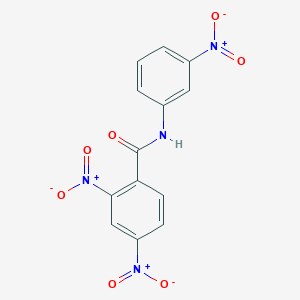
2,4-dinitro-N-(3-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8N4O7 It is a derivative of benzamide, characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring and an additional nitro group on the phenyl ring attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-(3-nitrophenyl)benzamide typically involves the nitration of benzamide derivatives. One common method is the reaction of 2,4-dinitrobenzoic acid with 3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.
Major Products Formed
Reduction: The major product is 2,4-diamino-N-(3-aminophenyl)benzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-(3-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrobenzamide: Lacks the additional nitro group on the phenyl ring.
3-Nitrobenzamide: Contains only one nitro group on the phenyl ring.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an amide group.
Uniqueness
2,4-Dinitro-N-(3-nitrophenyl)benzamide is unique due to the presence of multiple nitro groups, which enhance its reactivity and potential applications. The combination of nitro groups on both the benzene and phenyl rings provides distinct chemical properties that differentiate it from other benzamide derivatives.
Eigenschaften
Molekularformel |
C13H8N4O7 |
|---|---|
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
2,4-dinitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-8-2-1-3-9(6-8)15(19)20)11-5-4-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |
InChI-Schlüssel |
PBQVGTOQMUVSRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




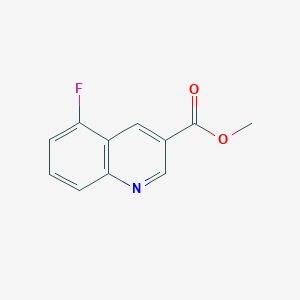
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)



![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)
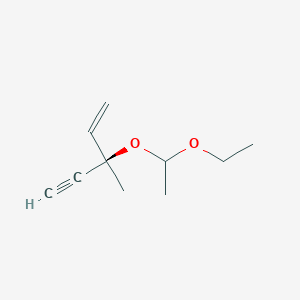
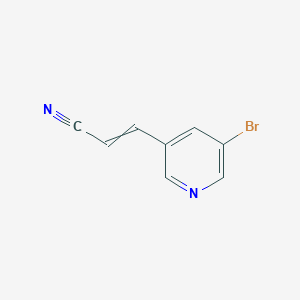
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
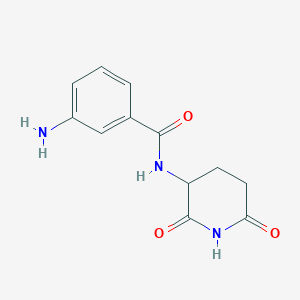
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
